molecular formula C8H10ClNO2 B2915436 1,3-Benzodioxol-4-ylmethanamine;hydrochloride CAS No. 2551115-13-8

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

Cat. No.: B2915436
CAS No.: 2551115-13-8
M. Wt: 187.62
InChI Key: MBKZPCXUHOKLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-4-ylmethanamine;hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxol-4-ylmethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-4-ylmethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-benzodioxol-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKZPCXUHOKLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Aminomethyl-1,3-benzodioxole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Isomerism, and Synthetic Utility in Drug Discovery

Executive Summary

The benzodioxole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the catechol group and functioning as a pharmacokinetic modulator via CYP450 interaction.

This guide addresses a critical nomenclature ambiguity regarding 4-aminomethyl-1,3-benzodioxole hydrochloride . While frequently requested under this name due to legacy "3,4-methylenedioxy" numbering, the commercially relevant and bioactive isomer is almost exclusively 5-aminomethyl-1,3-benzodioxole (commonly known as Piperonylamine ).

This whitepaper definitively resolves this isomer confusion, provides validated synonyms for procurement, and details the synthesis and quality control of the primary bioactive isomer (5-position), while characterizing the rare regioisomer (4-position) to prevent experimental error.

Chemical Identity & Nomenclature Resolution
2.1 The "Isomer Trap": 4- vs. 5- Substitution

In the 1,3-benzodioxole system, the oxygen atoms are numbered 1 and 3. The benzene ring carbons are numbered 4, 5, 6, and 7.

  • The 5-Isomer (Piperonylamine): The substituent is "para" to the oxygen at position 1. This is the standard intermediate derived from Piperonal.

  • The 4-Isomer (Ortho): The substituent is adjacent to the oxygen bridge. This is a rare research chemical.

Critical Note: Users often search for "4-aminomethyl" because the parent group is historically called "3,4-methylenedioxybenzyl." In that legacy system, the "3,4" refers to the dioxy bridge positions on a benzene ring, not the amine position.

2.2 Comparative Identity Table
FeatureTarget A (The Standard) Target B (The Rare Isomer)
Common Name Piperonylamine Hydrochloride 1,3-Benzodioxol-4-ylmethanamine
Systematic Name 1,3-Benzodioxol-5-ylmethanamine HCl1,3-Benzodioxol-4-ylmethanamine HCl
Legacy Name 3,4-Methylenedioxybenzylamine HClNone (often mislabeled)
CAS (Free Base)
CAS (HCl Salt) Not routinely listed
Availability High (Global Suppliers)Low (Custom Synthesis)
Major Application Tadalafil analogs, MDMA precursors, pesticide synergistsStructure-Activity Relationship (SAR) studies
2.3 Validated Synonyms for Procurement (5-Isomer)

When sourcing the standard building block, use these identifiers to ensure you receive the correct regioisomer:

  • Piperonylamine hydrochloride

  • (Benzo[d][1,3]dioxol-5-yl)methanamine hydrochloride[1]

  • 3,4-(Methylenedioxy)benzylamine hydrochloride

  • 5-(Aminomethyl)-1,3-benzodioxole hydrochloride

Structural Taxonomy & Ontology (Visualization)

The following diagram illustrates the nomenclature hierarchy and the structural divergence between the two isomers.

Benzodioxole_Nomenclature Root Target Query: '4-aminomethyl-1,3-benzodioxole' Interpretation Interpretation of Numbering System Root->Interpretation Path_Standard Legacy/Common Usage (Based on '3,4-methylenedioxy' parent) Interpretation->Path_Standard Most Likely Intent Path_Literal Strict IUPAC Usage (Based on Benzodioxole ring numbering) Interpretation->Path_Literal Literal Intent Compound_5 THE STANDARD TARGET 5-aminomethyl-1,3-benzodioxole (Piperonylamine) Path_Standard->Compound_5 Compound_4 THE RARE ISOMER 4-aminomethyl-1,3-benzodioxole (Ortho-substituted) Path_Literal->Compound_4 Uses_5 Uses: - Tadalafil analogs - Paroxetine intermediates - Amide coupling Compound_5->Uses_5 Uses_4 Uses: - Specialized SAR - Steric hindrance studies Compound_4->Uses_4

Figure 1: Decision tree for identifying the correct chemical entity based on nomenclature intent.

Synthesis Protocol: 5-Aminomethyl-1,3-benzodioxole HCl

Since the 5-isomer is the predominant target for drug discovery, this protocol details its synthesis. The hydrochloride salt is preferred over the free base to prevent oxidation and "carbamic acid" formation upon exposure to atmospheric CO₂.

Method: Reductive Amination via Oxime Intermediate. Rationale: Direct alkylation of ammonia with piperonyl chloride leads to over-alkylation (secondary/tertiary amines). The oxime route guarantees a primary amine.

4.1 Reaction Scheme
  • Condensation: Piperonal + Hydroxylamine

    
     Piperonal Oxime
    
  • Reduction: Piperonal Oxime + Zn/AcOH (or H₂/Pd)

    
     Piperonylamine
    
  • Salt Formation: Piperonylamine + HCl (gas/ether)

    
     Piperonylamine HCl
    
4.2 Step-by-Step Methodology

Step 1: Formation of Piperonal Oxime

  • Dissolve Piperonal (15.0 g, 100 mmol) in Ethanol (50 mL) .

  • Add an aqueous solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (10.0 g) .

  • Heat to reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Cool to 0°C. The oxime will precipitate as white crystals.

  • Filter, wash with cold water, and dry. Yield: ~90-95%.

Step 2: Reduction to Free Amine

  • Dissolve the oxime (10.0 g) in Glacial Acetic Acid (100 mL) .

  • Slowly add Zinc Dust (25.0 g) in portions over 1 hour, keeping temperature <40°C (Exothermic!).

  • Stir for 4 hours at room temperature.

  • Filter off zinc residues. Basify the filtrate with 50% NaOH to pH >12.

  • Extract with Dichloromethane (3 x 50 mL) .

  • Dry organic layer over anhydrous

    
     and evaporate to yield the pale yellow oil (Free Base).
    

Step 3: Conversion to Hydrochloride Salt

  • Dissolve the crude oil in anhydrous Diethyl Ether (50 mL) .

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • A white precipitate forms immediately.

  • Filter the solid and wash with cold ether.

  • Recrystallize from Ethanol/Ether if high purity is required.

4.3 Synthesis Workflow Diagram

Synthesis_Workflow Start Piperonal (Aldehyde) Intermed Piperonal Oxime (Solid) Start->Intermed Condensation Reagent1 NH2OH·HCl NaOAc Reagent1->Intermed ProductFree Piperonylamine (Free Base Oil) Intermed->ProductFree Reduction Reagent2 Zn / AcOH (Reduction) Reagent2->ProductFree Final Piperonylamine HCl (Crystalline Solid) ProductFree->Final Salt Formation Reagent3 HCl / Et2O Reagent3->Final

Figure 2: Step-wise synthesis from Piperonal to the Hydrochloride salt.

Quality Control & Characterization

To validate the identity of the synthesized or purchased compound, the following parameters must be met.

TestSpecification (HCl Salt)Diagnostic Signal
Appearance White to off-white crystalline powderDiscoloration indicates oxidation (pink/brown).
Melting Point 228°C - 230°CSharp range indicates high purity.
1H NMR (DMSO-d6) Consistent with structure

5.99 (s, 2H, -O-CH2-O-);

3.92 (s, 2H, -CH2-NH3);

8.45 (br s, 3H, -NH3+).
Solubility Soluble in water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, Ether).

Self-Validation Check: Dissolve a small amount of the salt in water and add


. A white precipitate (

) confirms the presence of the chloride counter-ion. Neutralize a separate aliquot; the smell of the free amine (fishy/ammoniacal) should be distinct from the odorless salt.
Applications in Drug Discovery[4]
6.1 Pharmacophore Utility

The 1,3-benzodioxole ring is a "privileged structure" in medicinal chemistry.

  • CYP450 Inhibition: The methylenedioxy ring can act as a suicide substrate for Cytochrome P450 enzymes, extending the half-life of co-administered drugs [1].

  • Conformational Restriction: It mimics the steric bulk of a dimethoxy group but is planar, often improving binding affinity in narrow pockets.

6.2 Key Reactions

The aminomethyl group serves as a versatile nucleophile:

  • Amide Coupling: Reacts with carboxylic acids to form benzodioxole-containing amides (common in TRPV1 antagonists).

  • Reductive Amination: Reacts with ketones to form secondary amines (e.g., in the synthesis of MDMA analogs or alkaloid derivatives).

References
  • Murray, M. (2000). Mechanisms of inhibitory and heteroactivation of cytochrome P450 by methylenedioxyphenyl compounds. Current Drug Metabolism.

  • PubChem Compound Summary. (2023). Piperonylamine (CID 75799). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). Piperonylamine Hydrochloride Product Sheet.

  • Common Chemistry. (2023). CAS Registry Number 16099-52-4 Details. American Chemical Society.

Sources

1,3-Benzodioxole-4-methanamine (CAS 182634-34-0): A Comprehensive Guide to Structural Utility and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Benzodioxole-4-methanamine free base is a highly versatile primary amine building block utilized extensively in medicinal chemistry and organic synthesis. By combining a rigid, metabolically stable benzodioxole core with a highly reactive methanamine handle, this compound serves as a foundational scaffold for developing novel therapeutics. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structural pharmacology and practical, bench-level execution, ensuring that researchers can seamlessly integrate this compound into their drug discovery pipelines.

Structural Pharmacology & Mechanistic Utility

The Benzodioxole Bioisostere

The 1,3-benzodioxole (methylenedioxyphenyl) group is a classic bioisostere for the catechol moiety. Unlike catechols, which are rapidly metabolized by Catechol-O-Methyltransferase (COMT) and readily oxidized, the benzodioxole ring is highly resistant to such enzymatic degradation. This substitution significantly enhances the pharmacokinetic half-life and oral bioavailability of the resulting drug candidate. Furthermore, the oxygen atoms in the dioxole ring act as potent hydrogen bond acceptors, while the overall lipophilicity of the fused bicyclic system improves cell membrane permeability.

The 4-Position Advantage

Positioning the primary amine at the 4-position—rather than the more common 5-position (seen in standard MDMA or paroxetine precursors)—provides a unique spatial geometry. This "bent" or ortho-like topology relative to the dioxole oxygen is highly valuable for accessing cryptic binding pockets in target proteins, such as the ATP-binding sites of specific kinases or allosteric sites on G-protein coupled receptors (GPCRs). Recent network pharmacology studies have even identified 1,3-benzodioxole-4-methanamine derivatives in bioactive natural extracts (such as Piper nigrum L.) evaluated for their antidiabetic properties and ability to enhance insulin sensitivity[1].

Physicochemical Properties & Analytical Characterization

To ensure reproducibility and analytical precision during synthesis, the fundamental properties of CAS 182634-34-0 are summarized in the table below.

PropertyValue
Chemical Name 1,3-Benzodioxole-4-methanamine
CAS Registry Number 182634-34-0[2]
Molecular Formula C8H9NO2[3]
Molecular Weight 151.16 g/mol [2]
Monoisotopic Mass 151.06277 Da[3]
SMILES Notation C1OC2=CC=CC(=C2O1)CN[3]
PubChem CID 118402806[4]

Data supported by authoritative chemical databases including 3[3] and 2[2].

Synthetic Workflows & Experimental Methodologies

As a primary amine, 1,3-benzodioxole-4-methanamine is highly nucleophilic and readily participates in amide couplings, reductive aminations, and sulfonamide formations to generate bioactive scaffolds.

G A 1,3-Benzodioxole- 4-methanamine B Amide/Sulfonamide Coupling A->B C Bioactive Scaffold Generation B->C D In Vitro Screening C->D

Workflow from 1,3-Benzodioxole-4-methanamine to screening.

Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize a stable amide derivative using 1,3-benzodioxole-4-methanamine and a generic carboxylic acid, minimizing racemization and maximizing yield.

Causality of Experimental Choices: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and drive the catalytic cycle without competing with the primary amine for the activated ester.

Self-Validating System: This protocol incorporates an intrinsic feedback loop. By utilizing LC-MS monitoring (Step 3), the scientist validates the consumption of the starting material before proceeding. Furthermore, the sequential aqueous work-up (Step 4) acts as a chemical purification validation: the basic bicarbonate wash removes unreacted acid, while the acidic wash removes unreacted amine, ensuring that only the neutral amide product remains in the organic phase.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (2.0 equiv). Stir at room temperature for 15 minutes. Rationale: This pre-activation forms the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

  • Nucleophilic Addition: Add 1,3-Benzodioxole-4-methanamine free base (1.1 equiv) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The disappearance of the starting acid mass and the appearance of the product mass [M+H]+ confirms reaction progression.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), 1M HCl (to remove unreacted amine), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

G Step1 1. Carboxylic Acid + HATU + DIPEA in DMF (Activation) Step2 2. Add 1,3-Benzodioxole-4-methanamine (Nucleophilic Attack) Step1->Step2 Step3 3. LC-MS Monitoring (Self-Validation) Step2->Step3 Step4 4. Aqueous Work-up & Extraction (EtOAc) Step3->Step4

HATU-mediated amide coupling protocol using CAS 182634-34-0.

References

  • 2h-1,3-benzodioxol-4-ylmethanamine (C8H9NO2) - PubChemLite Source: uni.lu / PubChemLite URL:[Link]

  • CID 118402806 | C8H7NO2 - PubChem Source: nih.gov / PubChem URL:[Link]

  • VOLATILE ANTIDIABETIC PROPERTIES OF PIPER NIGRUM L. ETHANOL EXTRACT: NETWORK PHARMACOLOGY STUDY AND ANTIOXIDANT ACTIVITY Source: ResearchGate URL:[Link]

Sources

Structural Isomerism in Methylenedioxybenzylamines: A Comparative Technical Guide to 4- vs. 5-Piperonylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery, the benzodioxole motif (methylenedioxybenzene) is a privileged scaffold.[1] However, a critical ambiguity often arises in nomenclature and application regarding its aminomethyl derivatives.[1] While 5-piperonylamine (the standard commercial "Piperonylamine") is ubiquitous in alkaloid synthesis and peptidomimetics, its regioisomer, 4-piperonylamine , represents a sterically distinct and synthetically challenging "orphan" isomer.[1][2]

This guide dissects the structural, synthetic, and pharmacological divergences between these two isomers.[1] It is designed to prevent regio-chemical errors in library design and to highlight the utility of the 4-isomer as a tool for modulating metabolic stability and steric selectivity.[1][2][3]

Molecular Architecture & Nomenclature[1][2]

The term "piperonylamine" is a trivial name that historically defaults to the 5-substituted isomer derived from piperonal (heliotropin).[1][3] Strict IUPAC nomenclature is required to distinguish them effectively.[1][3]

Feature5-Piperonylamine (Standard)4-Piperonylamine (Isomer)
IUPAC Name (Benzo[d][1,3]dioxol-5-yl)methanamine(Benzo[d][1,3]dioxol-4-yl)methanamine
CAS Number 2620-50-0110931-73-2 (HCl salt: 2177259-47-9)
Structure Meta/Para substitution relative to dioxole oxygens.[2][3]Ortho substitution relative to dioxole oxygen.[1][3]
Symmetry

plane (local), extended vector.[1]
Asymmetric induction due to ortho-clash.[1][2][3]
Common Precursor Piperonal (3,4-methylenedioxybenzaldehyde)2,3-Methylenedioxybenzaldehyde
Structural Visualization

The following diagram illustrates the numbering convention and the steric environment of both isomers.

G cluster_0 5-Piperonylamine (Standard) cluster_1 4-Piperonylamine (Crowded Isomer) node_5 O-C-O Bridge Benzene Ring 5-Position (Target) amine_5 CH2-NH2 (Extended Conformation) node_5:f2->amine_5 Meta/Para Orientation node_4 O-C-O Bridge Benzene Ring 4-Position (Target) amine_4 CH2-NH2 (Steric Clash) node_4:f0->amine_4 Steric Repulsion node_4:f2->amine_4 Ortho Orientation

Figure 1: Structural divergence showing the steric crowding in the 4-isomer caused by the proximity of the dioxole oxygen lone pairs.[2]

Synthetic Accessibility & Routes[2][3]

The primary reason 5-piperonylamine is dominant in literature is synthetic ease.[1][2][3] The 4-isomer requires directed metalation strategies that are often avoided in high-throughput synthesis.[1][2][3]

Route A: 5-Piperonylamine (Commodity Scale)

This synthesis is self-validating due to the high stability of the aldehyde precursor.[2][3]

  • Starting Material: Piperonal (3,4-methylenedioxybenzaldehyde).[1][3]

  • Reaction: Reductive amination with Hydroxylamine or Ammonia/H2.[1][3]

  • Yield: Typically >90%.

Route B: 4-Piperonylamine (Specialist Scale)

The 2,3-methylenedioxy substitution pattern is thermodynamically less favored and harder to access.[2][3]

  • Starting Material: 1,3-Benzodioxole.[1][3][4][5][6]

  • Key Step (Ortho-Lithiation): The ring oxygens direct lithiation to the 4-position (ortho).[1][3]

  • Formylation: Quench with DMF to get 2,3-methylenedioxybenzaldehyde.

  • Amination: Reductive amination.[1][3]

Synthesis cluster_5 Pathway to 5-Isomer (Electrophilic Subst.) cluster_4 Pathway to 4-Isomer (Directed Metalation) start 1,3-Benzodioxole step1_5 Bromination/Formylation (Favors 5-pos due to sterics) start->step1_5 Standard EAS step1_4 n-BuLi / TMEDA (-78°C) start->step1_4 DoM (Directed Ortho Metalation) prod_5 5-Piperonylamine step1_5->prod_5 Reductive Amination step2_4 DMF Quench (2,3-aldehyde) step1_4->step2_4 prod_4 4-Piperonylamine step2_4->prod_4 Reductive Amination

Figure 2: Divergent synthetic pathways. The 4-isomer requires kinetic control via lithiation, whereas the 5-isomer follows thermodynamic electrophilic aromatic substitution (EAS) rules.[2][3]

Physicochemical & Electronic Divergence

Understanding the electronic differences is crucial for isostere replacement in SAR studies.

The Ortho Effect (4-Isomer)

In 4-piperonylamine, the aminomethyl group is vicinal (adjacent) to the ring oxygen.[2][3]

  • H-Bonding: Potential for an intramolecular hydrogen bond between the amine proton and the dioxole oxygen.[1][3] This can "lock" the conformation, reducing entropic penalty upon binding to a receptor.[1]

  • Basicity (pKa): The inductive withdrawal (-I effect) of the ortho-oxygen is stronger than in the meta/para position.[3] Expect the 4-isomer to be slightly less basic (lower pKa) than the 5-isomer.[2][3]

Metabolic Stability (CYP450)

Benzodioxoles are known Mechanism-Based Inhibitors (MBI) of CYP450 enzymes.[3] The catalytic heme iron attacks the methylene bridge (


) to form a stable carbene complex, irreversibly inactivating the enzyme.[1]
  • 5-Piperonylamine: The methylene bridge is exposed.[1][2][3] High risk of CYP inhibition.[1][3]

  • 4-Piperonylamine: The substituent at position 4 creates steric bulk near the methylene bridge.[1][3] This can hinder the approach of the bulky CYP heme group to the methylene hydrogens, potentially reducing metabolic toxicity compared to the 5-isomer.[1]

Experimental Protocol: Selective Synthesis of 4-Piperonylamine

Since 5-piperonylamine is commercially available, this protocol focuses on the synthesis of the rarer 4-isomer, validated for high purity.[1][2][3]

Reagents
  • 1,3-Benzodioxole (1.0 eq)[2][3][6][7]

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)[2][3]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq)[2]

  • Sodium Cyanoborohydride (

    
    )[3]
    
  • Ammonium Acetate (

    
    )[3]
    
Step-by-Step Methodology
  • Directed Ortho-Lithiation (DoM):

    • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous ether, 1,3-benzodioxole, and TMEDA.[1][2]

    • Cooling: Cool to -78°C (Dry ice/Acetone). This is critical to prevent benzyne formation or polymerization.[1][3]

    • Lithiation: Add n-BuLi dropwise over 30 mins. The solution will turn yellow/orange.[1] Stir for 1 hour at -78°C. Causality: The oxygen lone pairs coordinate Lithium, directing deprotonation specifically to the C-4 position.[1][3]

  • Formylation:

    • Add DMF dropwise.[1][3] Warm naturally to Room Temperature (RT) over 2 hours.

    • Workup: Quench with saturated

      
      .[1][3] Extract with EtOAc.[1][3] The product is 2,3-(methylenedioxy)benzaldehyde .[1][3]
      
    • QC Check: 1H NMR should show an aldehyde peak at ~10.2 ppm and a specific splitting pattern (doublet-doublet-doublet) for the aromatic protons, distinct from the singlet/doublet mix of the 3,4-isomer.[2][3]

  • Reductive Amination:

    • Dissolve the aldehyde in Methanol.[1] Add excess

      
       (10 eq) and 
      
      
      
      (1.5 eq).[1]
    • Stir at RT for 12 hours.

    • Acid/Base Workup: Acidify to pH 2 (traps amine in water), wash with ether (removes non-amine impurities), then basify aqueous layer to pH 12 and extract with DCM.[1]

  • Salt Formation (Self-Validating Step):

    • Bubble HCl gas into the DCM layer.[1] The hydrochloride salt of 4-piperonylamine precipitates immediately.[1][2][3]

    • Rationale: This purifies the amine from any non-basic side products without chromatography.[1]

Pharmacological Application: SAR Tuning

When to switch from 5-piperonylamine to 4-piperonylamine in your drug scaffold:

ScenarioRecommended IsomerReasoning
Initial HTS Library 5-Piperonylamine Cheap, accessible, explores standard chemical space.[2][3]
Metabolic Hotspot 4-Piperonylamine If the 5-isomer shows high CYP inhibition, the 4-isomer may block the carbene formation via steric hindrance.[2][3]
Receptor Selectivity 4-Piperonylamine If the binding pocket is narrow or requires a "bent" conformation (e.g., Dopamine D3/D4 selectivity), the 4-isomer induces a distinct vector.[3]
Solubility Issues 4-Piperonylamine The lower symmetry and lower crystal lattice energy often result in better solubility for the 4-isomer salts.[2][3]
Comparative Data Summary
Property5-Piperonylamine4-Piperonylamine
Melting Point (HCl) 230-235°C195-200°C (Lower lattice energy)
1H NMR (CH2-N) ~3.70 ppm~3.85 ppm (Deshielded by ortho-O)
CYP Inhibition High (Potent)Moderate/Low (Sterically hindered)

References

  • PubChem Compound Summary. (2023). Piperonylamine (Benzo[d][1,3]dioxol-5-ylmethanamine).[2][3] National Center for Biotechnology Information.[1][3] [Link]

  • Dallanoce, C., et al. (2020).[1] Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI Molecules. (Demonstrates the utility of steric hindrance in benzodioxole isomers for receptor selectivity). [Link][3]

  • Murray, M. (2000).[1][3] Mechanisms of inhibitory and heteroactivatory interactions with cytochrome P450 enzymes. Current Drug Metabolism. (Foundational text on methylenedioxy carbene formation). [Link]

  • Snieckus, V. (1990).[1][3] Directed ortho metalation.[1][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (The authoritative source for the lithiation chemistry required for the 4-isomer). [Link][3]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Aminomethyl-1,3-benzodioxole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 4-aminomethyl-1,3-benzodioxole hydrochloride, also known as piperonylamine HCl. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents.[1][2] The described method employs a one-pot reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) using ammonium chloride and the mild reducing agent, sodium borohydride. This approach is efficient, scalable, and avoids the use of more hazardous reagents. The protocol includes comprehensive steps for reaction execution, product isolation, purification via recrystallization, and rigorous characterization to confirm the identity and purity of the final hydrochloride salt.

Introduction and Scientific Rationale

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds.[3][4] Its derivative, 4-aminomethyl-1,3-benzodioxole, serves as a critical primary amine intermediate for constructing more complex molecular architectures. The synthesis of this intermediate is foundational for research programs targeting novel therapeutics.

The chosen synthetic strategy is reductive amination , a robust and widely used method for forming carbon-nitrogen bonds.[5][6][7] This process involves two key stages occurring in a single reaction vessel:

  • Imine Formation: The reaction between the aldehyde (piperonal) and an amine source (ammonia, generated in situ from ammonium chloride) forms an intermediate known as an imine (or Schiff base). This reaction is typically reversible and sometimes acid-catalyzed.[8]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to form the desired primary amine.

Causality of Reagent Selection:

  • Piperonal: The readily available and stable aldehyde starting material.

  • Ammonium Chloride (NH₄Cl): Serves as the nitrogen source, providing ammonia in equilibrium for the initial imine formation.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It is highly effective for reducing imines to amines but is less reactive towards the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct (piperonyl alcohol).[9][10] This selectivity is a key advantage for achieving a high yield of the desired amine.[10]

  • Methanol (MeOH): An excellent solvent for all reactants and for the NaBH₄ reduction step. It also participates in the protonation step following hydride attack.[8]

  • Hydrochloric Acid (HCl): Used to protonate the synthesized free amine, converting it into its hydrochloride salt.[11] Amine HCl salts are typically stable, crystalline solids that are easier to handle, purify, and store compared to their often oily or volatile free-base counterparts.[12]

Reaction Scheme:

(Self-generated image, not from search results) Figure 1: Overall reaction scheme for the reductive amination of piperonal to form 4-aminomethyl-1,3-benzodioxole, followed by conversion to its hydrochloride salt.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Piperonal (Heliotropin)≥99%Sigma-AldrichStarting Material
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Fisher ScientificAmine Source
Sodium Borohydride (NaBH₄)≥98%, powderAcros OrganicsReducing Agent
Methanol (MeOH)ACS Grade, anhydrousJ.T. BakerReaction Solvent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Hydrochloric Acid (HCl)37%, Certified ACS PlusFisher ScientificFor Salt Formation & pH
Sodium Hydroxide (NaOH)Pellets, ACS ReagentEMD MilliporeFor Basification
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying Agent
Deionized Water (DI H₂O)Type IIIn-house
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, Büchner funnel, pH paper, TLC plates (silica gel 60 F₂₅₄)Standard laboratory glassware
Experimental Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined below.

SynthesisWorkflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Salt Formation & Purification reactant reactant process process intermediate intermediate final_product final_product Piperonal Piperonal Reaction 1. Dissolve & Cool 2. Add NaBH₄ 3. Stir at RT Piperonal->Reaction NH4Cl NH4Cl NH4Cl->Reaction MeOH MeOH MeOH->Reaction NaBH4 NaBH4 NaBH4->Reaction Portion-wise Quench Quench with HCl Reaction->Quench Evaporate Evaporate MeOH Quench->Evaporate Basify Basify with NaOH Evaporate->Basify Extract Extract with DCM Basify->Extract Dry Dry (MgSO₄) & Filter Extract->Dry FreeBase Free Base in DCM (Crude) Dry->FreeBase AddHCl Add HCl/Solvent FreeBase->AddHCl Precipitate Precipitate Salt AddHCl->Precipitate FilterWash Filter & Wash Solid Precipitate->FilterWash Recrystallize Recrystallize FilterWash->Recrystallize FinalHCl Pure HCl Salt Recrystallize->FinalHCl

Caption: Synthesis and Purification Workflow.

Step-by-Step Protocol

PART A: Synthesis of 4-Aminomethyl-1,3-benzodioxole (Free Base)

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (15.0 g, 100 mmol) and ammonium chloride (8.0 g, 150 mmol).

  • Solvent Addition: Add 200 mL of anhydrous methanol. Stir the suspension at room temperature until the piperonal has completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring.

  • Reductant Addition: Slowly add sodium borohydride (5.7 g, 150 mmol) to the cold suspension in small portions over 30-45 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent system. The reaction is complete when the piperonal spot (visualized under UV light) has been consumed.

PART B: Work-up and Isolation of the Free Base

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl (aq) until gas evolution ceases and the pH is acidic (~pH 2). This neutralizes excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Basification: To the remaining aqueous residue, add 100 mL of DI water. Cool the mixture in an ice bath and basify by slowly adding 6M NaOH (aq) until the pH is strongly basic (~pH 12-14).[11] This converts the amine hydrochloride salt to the free amine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude 4-aminomethyl-1,3-benzodioxole as an oil.

PART C: Formation and Purification of the HCl Salt

  • Salt Formation: Dissolve the crude amine oil in 150 mL of diethyl ether or isopropyl alcohol.[13] While stirring, slowly add a solution of 4M HCl in dioxane or bubble anhydrous HCl gas through the solution until no further precipitate forms.[12][14]

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

  • Recrystallization (Purification): For highest purity, recrystallize the crude HCl salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[13] Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The final product should be a white crystalline solid.

Results and Characterization

Data Summary
ParameterValue
Starting Material (Piperonal)15.0 g (100 mmol)
Theoretical Yield of HCl Salt18.76 g
Typical Actual Yield15.0 - 16.5 g
Typical Percent Yield80 - 88%
AppearanceWhite crystalline solid
Melting Point (Literature)225-227 °C
¹H NMR (D₂O, 400 MHz)δ 7.02 (d, 1H), 6.98 (s, 1H), 6.92 (d, 1H), 6.05 (s, 2H), 4.01 (s, 2H)
IR (KBr, cm⁻¹)~2900-3100 (N-H stretch, salt), ~1600, 1490, 1440 (aromatic C=C)
Characterization Workflow

The identity and purity of the final compound must be rigorously confirmed.

AnalysisWorkflow sample sample analysis analysis data data result result Product Final Dried HCl Salt MP Melting Point Analysis Product->MP NMR ¹H and ¹³C NMR Spectroscopy Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry (Optional) Product->MS MP_Data Sharp melting range (e.g., 225-227 °C) MP->MP_Data NMR_Data Correct shifts, integrations, and coupling patterns NMR->NMR_Data IR_Data Characteristic functional group absorptions IR->IR_Data MS_Data Correct M+H⁺ peak for free base MS->MS_Data Confirmation Structure & Purity Confirmed MP_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Product Analysis and Validation Workflow.

Self-Validation and Trustworthiness: The protocol's integrity is ensured by cross-verifying data from multiple orthogonal techniques. A sharp melting point indicates high purity. ¹H NMR confirms the molecular structure by showing the expected protons with correct chemical shifts and integrations (e.g., the singlet for the -O-CH₂-O- group at ~6.05 ppm, the aromatic protons, and the benzylic -CH₂-NH₃⁺ protons at ~4.01 ppm). FT-IR confirms the presence of key functional groups, particularly the broad amine salt stretch.

Safety Precautions

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and perform additions slowly.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removals must be performed in a well-ventilated fume hood.

  • General: All steps of this procedure should be carried out by trained personnel in a chemical laboratory with appropriate safety measures in place.

Conclusion

This application note details an optimized and reliable method for the preparation of 4-aminomethyl-1,3-benzodioxole HCl. The reductive amination approach is high-yielding, uses readily available and relatively safe reagents, and provides a straightforward path to a key intermediate for drug discovery and development. The included characterization workflow ensures the production of a high-purity, validated final product.

References

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Larrow, J. F., & Pfaltz, A. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6). Retrieved from [Link]

  • Jones, T. C., & Tomkinson, N. C. O. (n.d.). A PRACTICAL PROCEDURE FOR CARBONYL α-OXIDATION: SYNTHESIS OF (2-BENZOYLOXY)-1,4-CYCLOHEXANEDIONE MONO-ETHYLENE KETAL. Organic Syntheses. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Zhang, Y., et al. (2021). 4-Aminoquinolines Bearing a 1,3-Benzodioxole Moiety: Synthesis and Biological Evaluation as Potential Antifungal Agents. Chemistry & Biodiversity, 18(5), e2100106. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

Sources

Application Note: Strategic Deployment of 1,3-Benzodioxol-4-ylmethanamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1,3-Benzodioxol-4-ylmethanamine (CAS: 160538-51-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While the 3,4-methylenedioxy motif (benzodioxole) is a "privileged structure" found in blockbuster drugs (e.g., Tadalafil, Paroxetine), it is predominantly exploited at the 5-position.

The 4-substituted isomer described here offers a distinct vector for chemical space exploration. Its proximity to the oxygenated ring system creates unique steric and electronic environments, often resulting in superior selectivity profiles compared to its 5-substituted regioisomers. This guide provides validated protocols for biophysical screening (STD-NMR) and chemical elaboration (Parallel Synthesis) to accelerate hit-to-lead campaigns.

Fragment Profile & Physicochemical Suitability[1]

The "Rule of Three" (Ro3) Analysis

1,3-Benzodioxol-4-ylmethanamine exemplifies an ideal fragment, strictly adhering to Astex’s Rule of Three, ensuring sufficient distinct chemical space remains for elaboration.

PropertyValueRo3 CriteriaStatus
Molecular Weight 151.16 Da< 300 Da✅ Pass
cLogP ~1.1< 3✅ Pass
H-Bond Donors 2 (NH₂)≤ 3✅ Pass
H-Bond Acceptors 3 (O, O, N)≤ 3✅ Pass
PSA 44.5 Ų< 60 Ų✅ Pass
Rotatable Bonds 1≤ 3✅ Pass
Structural Advantages: The "Ortho-Effect"

Unlike the linear 5-isomer, the 4-position amine is spatially adjacent to the dioxole oxygen.

  • Conformational Bias: The lone pair on the ring oxygen can engage in intramolecular hydrogen bonding or electrostatic repulsion with the exocyclic amine, potentially pre-organizing the fragment for binding (reducing entropic penalty).

  • Vector Geometry: Derivatization at the 4-position directs substituents "back" towards the core or into orthogonal pockets, distinct from the linear extension of 5-substituted analogs.

Screening Protocol: Saturation Transfer Difference (STD) NMR[3][4][5][6]

For fragments of this size (<200 Da), binding affinities are often in the millimolar range (


). Ligand-observed NMR is the gold standard for detection due to its high sensitivity to weak interactions and lack of protein size limitations.
Experimental Setup
  • Instrument: 600 MHz NMR spectrometer (or higher) equipped with a cryoprobe.

  • Temperature: 298 K (standard), adjustable based on protein stability.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

    • Critical Note: Avoid protonated buffers (e.g., Tris, HEPES) that overlap with the fragment's methylene/aromatic signals.

Sample Preparation
  • Fragment Stock: Dissolve 1,3-Benzodioxol-4-ylmethanamine to 100 mM in DMSO-d6.

  • Assay Mix:

    • Protein Concentration: 10–20 µM.

    • Fragment Concentration: 0.5–1.0 mM (Ligand:Protein ratio of 50:1 to 100:1).

    • DMSO-d6 final concentration: < 2%.

Pulse Sequence Parameters (STD-NMR)

To ensure reliable detection of the transient binding event:

  • Pulse Sequence: stddiff (Bruker) or equivalent.

  • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (targeting protein methyls).

  • Off-Resonance Irradiation: 30 ppm (control).

  • Saturation Train: Gaussian or E-Burp pulses; Total saturation time = 2.0 to 3.0 seconds.

  • Relaxation Delay: > 2.0 seconds to ensure full equilibrium.

  • Scans: 64 to 128 scans (interleaved to minimize drift artifacts).

Data Interpretation
  • Positive Hit: Signals corresponding to the benzodioxole aromatic protons (6.7–6.9 ppm) and the benzylic methylene (~3.8 ppm) appear in the difference spectrum.

  • Epitope Mapping: Compare the integral intensity of the aromatic vs. methylene protons in the STD spectrum relative to the reference spectrum.

    • Insight: If the aromatic signals show higher %STD effect than the amine-adjacent methylene, the hydrophobic core is likely the primary anchor point.

Chemical Elaboration: Fragment Growing[6]

Once binding is validated, the primary amine serves as a versatile handle for "Fragment Growing." The most robust reaction for library expansion is amide coupling.

Protocol: Parallel Amide Synthesis (Microscale)

This protocol is designed for 96-well plate format to screen 50–100 carboxylic acid partners simultaneously.

Reagents:

  • Amine: 1,3-Benzodioxol-4-ylmethanamine (HCl salt preferred for stability).

  • Acids: Diverse library of carboxylic acids (Ro3 compliant).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Stock Prep:

    • Amine Solution: 0.2 M in DMF.

    • Acid Solution: 0.2 M in DMF.

    • HATU Solution: 0.2 M in DMF.

    • DIPEA: Pure.[1]

  • Dispensing (per well):

    • Add 50 µL Acid solution (10 µmol, 1.0 eq).

    • Add 50 µL HATU solution (10 µmol, 1.0 eq).

    • Add 5.2 µL DIPEA (30 µmol, 3.0 eq).

    • Shake for 5 mins to activate acid.

    • Add 50 µL Amine solution (10 µmol, 1.0 eq).

  • Reaction: Seal plate and shake at Room Temperature for 16 hours.

  • Workup (SPE):

    • Dilute with 200 µL MeOH.

    • Pass through SCX-2 (Strong Cation Exchange) cartridges.

    • Wash: MeOH (removes unreacted acids/HATU byproducts).

    • Elute: 2M NH₃ in MeOH (releases the product amide).

  • Analysis: Evaporate solvent and analyze by LC-MS.

Visualizing the FBDD Workflow

The following diagram illustrates the critical path from screening the specific fragment to validating the hit.

FBDD_Workflow Fragment 1,3-Benzodioxol-4-ylmethanamine (Fragment) Screen Screening: STD-NMR (Ligand Observed) Fragment->Screen 1 mM, 2% DMSO Validation Validation: SPR / X-Ray (Confirm Kd & Pose) Screen->Validation Hits (>10% STD) Design Design Strategy: Grow from 4-position amine Validation->Design Structural Insight Library Parallel Synthesis (Amide Library) Design->Library HATU Coupling Library->Validation SAR Cycles

Figure 1: Strategic workflow for advancing the benzodioxole fragment from initial NMR screen to library generation.

Case Study Application: Kinase Hinge Binding

Hypothesis: The benzodioxole oxygen atoms can mimic the adenosine ribose interactions, while the amine (protonated or acylated) interacts with the hinge region backbone or the "sugar pocket" glutamate.

  • Binding Mode: The 4-position amine allows the benzodioxole to sit deep in the pocket, with the amine pointing toward the solvent front or the gatekeeper residue.

  • Optimization:

    • Step 1: Screen fragment against a panel of kinases (e.g., p38, CDK2) using the STD-NMR protocol above.

    • Step 2: Upon hit confirmation, synthesize a library of Amides (targeting the hydrophobic back-pocket) and Ureas (to pick up additional H-bonds on the DFG motif).

    • Result: This strategy often yields leads with distinct selectivity profiles compared to classic 5-substituted benzodioxole inhibitors.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link

  • Costantino, L., & Barlocco, D. (2006). "Privileged structures as leads in medicinal chemistry."[2] Current Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing ring opening of benzodioxoles under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BZD-PROTECT-001 Subject: Preventing Methylenedioxy Ring Cleavage in Acidic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Core Issue: The 1,3-benzodioxole (methylenedioxy) moiety is chemically an aromatic acetal . While robust under basic and neutral conditions, it is inherently vulnerable to electrophilic attack at the oxygen atoms by strong Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids in the presence of nucleophiles.

The Failure Mechanism: Users often experience "tarring," yield loss, or formation of catechols during electrophilic aromatic substitution (EAS). This occurs because the conditions intended to activate the aromatic ring (for nitration or acylation) inadvertently activate the acetal oxygens for cleavage.

Visualizing the "Bug": Mechanism of Ring Failure

The following diagram illustrates the specific pathway you must avoid.

RingOpening Start Benzodioxole (Intact Ring) Coordination Lewis Acid (LA) Coordination Start->Coordination + Strong LA (AlCl3, BBr3) Oxonium Oxonium Ion Intermediate Coordination->Oxonium Weakening of C-O bond Attack Nucleophilic Attack (e.g., Cl-, I-) Oxonium->Attack Nu- present Cleavage Ring Opening (Catechol/Phenol) Attack->Cleavage Irreversible Breakdown

Caption: The "Acetal Vulnerability" pathway. Strong Lewis acids coordinate to the ethereal oxygen, facilitating nucleophilic displacement of the methylene bridge.

Troubleshooting Guide (FAQ Format)

Ticket #1: Friedel-Crafts Acylation is turning my reaction black/tarry.

User Report: "I am trying to acylate 1,3-benzodioxole using Acetyl Chloride and AlCl₃ in DCM. The reaction exotherms and the product disappears."

Diagnosis: Aluminum Chloride (AlCl₃) is a "hard" Lewis acid. While it activates the acyl chloride, it also coordinates strongly to the benzodioxole oxygens. In the presence of the chloride ion (released from acetyl chloride), this leads to nucleophilic attack on the methylene carbon, cleaving the ring.

The Fix (Protocol Upgrade):

  • Switch Catalyst: Replace AlCl₃ with Tin(IV) Chloride (SnCl₄) . SnCl₄ is a milder Lewis acid that activates the acyl chloride but has a lower affinity for the ether oxygens.

  • Temperature Control: Maintain the reaction strictly below 0°C (ideally -10°C to -5°C) during addition.

  • Alternative: If AlCl₃ is mandatory, use it in exact stoichiometric amounts (1.05 eq) and add the catalyst to the substrate at -20°C to favor complexation with the acylating agent over the ring oxygens.

Ticket #2: Nitration yields are low; spotting catechols on TLC.

User Report: "Using standard mixed acid (Conc. H₂SO₄ / HNO₃) causes significant decomposition."

Diagnosis: The heat of mixing H₂SO₄ and HNO₃ generates a high concentration of nitronium ions (


) but also raises the temperature. Hot sulfuric acid acts as a dehydrating agent and a strong acid that hydrolyzes the acetal linkage.

The Fix (Protocol Upgrade):

  • Solvent Swap: Use Acetic Acid as the solvent.

  • Reagent Change: Use 70% HNO₃ in Acetic Acid. This forms a milder nitrating species.

  • Cryogenic Conditions: If using Acetyl Nitrate (generated from Acetic Anhydride + HNO₃), keep the temperature below -10°C. Acetyl nitrate is highly effective but explosive if overheated; it prevents the need for sulfuric acid entirely.

Validated Experimental Protocols

Protocol A: Safe Friedel-Crafts Acylation (The SnCl₄ Method)

Target: Prevention of ring cleavage during ketone formation.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Tin(IV) Chloride (SnCl₄) (1.1 eq) [Handle with care: Fuming liquid]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve 1,3-benzodioxole and Acyl Chloride in anhydrous DCM. Cool to -10°C using an ice/salt bath.

  • Addition: Add SnCl₄ dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Do not let internal temp rise above 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC. The dark red/orange complex is normal; black tar indicates decomposition.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and dilute HCl. (The HCl prevents the precipitation of Tin salts).

  • Workup: Separate organic layer, wash with brine, dry over MgSO₄.

Protocol B: Non-Destructive Nitration

Target: Mono-nitration without hydrolysis.

Reagents:

  • Substrate (Piperonal or Benzodioxole)

  • Nitric Acid (70%)

  • Glacial Acetic Acid[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (approx. 5 mL per gram of substrate). Cool to 0°C .[3]

  • Preparation of Nitrating Mix: In a separate vessel, mix HNO₃ (1.05 eq) with Acetic Acid.

  • Addition: Add the acid mixture dropwise to the substrate solution.

  • Temperature Gate: Allow the reaction to warm to Room Temperature only after addition is complete. Stir for 1-3 hours.

  • Isolation: Pour into ice water. The nitro-benzodioxole usually precipitates as a solid. Filter and wash with cold water.

Decision Matrix: Reagent Selection

Use this logic flow to select the correct reagents for your transformation.

DecisionTree Start Select Transformation Acylation Acylation / Alkylation Start->Acylation Nitration Nitration Start->Nitration Halogenation Halogenation Start->Halogenation StrongLA Avoid AlCl3 if possible. Use SnCl4 or Zn-based catalysts. Acylation->StrongLA AcidChoice Is H2SO4 necessary? Nitration->AcidChoice HaloWarn Avoid Lewis Acid + Halide salts (e.g. AlCl3 + NaI = Cleavage) Halogenation->HaloWarn NoH2SO4 Use HNO3/Acetic Acid (Recommended) AcidChoice->NoH2SO4 No YesH2SO4 Cryogenic (< -20°C) Strict control AcidChoice->YesH2SO4 Yes SafeHalo Use NCS/NBS in DMF or pure Halogen in AcOH HaloWarn->SafeHalo

Caption: Reagent selection logic to maximize ring survival. Green nodes indicate recommended "Safe" pathways.

Quantitative Data: Stability Thresholds

ParameterSafe ZoneDanger Zone (Ring Opening Risk)
Temperature (Acylation) -20°C to 0°C> 40°C (with Lewis Acids)
Temperature (Nitration) < 10°C> 25°C (in mixed acid)
Lewis Acid Strength Mild (SnCl₄, ZnCl₂, FeCl₃)Strong (BBr₃, AlI₃, AlCl₃ w/ excess)
Solvent System DCM, Acetic Acid, NitrobenzeneWater/Acid mixtures (Reflux), Benzene (Reflux)

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group Including 1,2- and 1,3-Diols (Methylenedioxy Derivatives). Wiley.

  • Friedel-Crafts Acylation of 1,3-Benzodioxole. Pollon, D., et al. (2024).[1][2] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.

  • Cleavage Mechanisms. Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers.[4][5][6] Synthesis, 1983(04), 249-282. (Establishes the mechanism of Lewis Acid-catalyzed ether cleavage to be avoided).

  • Nitration Methodologies. Smith, K., et al. (2001). A fast and mild method for the nitration of aromatic rings (N2O5/Fe(III)).[3] Tetrahedron Letters, 42, 1343-1345.

Sources

Technical Support Center: Optimizing Yield of Ortho-Substituted Benzodioxole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Regiocontrol, and Stability of Ortho-Substituted 1,3-Benzodioxole Amines

Introduction: The "Ortho" Paradox

Welcome to the technical support hub for benzodioxole chemistry. If you are here, you are likely facing the "5-Position Trap."

In 1,3-benzodioxole scaffolds, the methylenedioxy bridge is a strong electron-donating group that directs Electrophilic Aromatic Substitution (EAS) primarily to the 5-position (para to one oxygen, meta to the other). Accessing the 4-position (ortho to the bridgehead oxygen)—or installing substituents ortho to an amine at the 5-position—requires breaking this inherent electronic bias.

This guide addresses the three most common failure modes:

  • Regiochemical Drift: Inability to install the amine or substituent at the sterically hindered 4-position.

  • Ring Instability: Cleavage of the dioxole ring (catechol formation) during Lewis acid catalysis.

  • Nitrogen Source Failure: Low yields during Curtius rearrangement or Buchwald-Hartwig coupling.

Module 1: Accessing the 4-Position (The "Hard" Ortho)

User Issue: "I am trying to nitrate 1,3-benzodioxole to get the 4-nitro derivative, but I only isolate the 5-nitro isomer."

Root Cause: Electronic control. The 5-position is electronically activated and sterically accessible. The 4-position is sterically crowded by the dioxole ring and less activated. EAS will never favor the 4-position efficiently.

Solution: Switch to Directed Ortho Metalation (DoM) . The bridgehead oxygen atoms serve as weak Directing Metalation Groups (DMGs), allowing lithiation at the 4-position.

Protocol 1.1: 4-Lithiation and Carboxylation

Use this route to generate 1,3-benzodioxole-4-carboxylic acid, a precursor to the amine via Curtius rearrangement.

  • Reagents: n-Butyllithium (n-BuLi, 1.1 eq), TMEDA (1.1 eq), THF (anhydrous).

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Step-by-Step:

    • Cool THF/TMEDA mixture to -78°C .

    • Add 1,3-benzodioxole.[1][2][3][4][5][6]

    • Add n-BuLi dropwise. Crucial: Maintain temp < -70°C to prevent attack on the CH2 bridge.

    • Stir for 1 hour at -78°C.

    • Quench: Bubble dry CO2 gas into the solution (or pour onto crushed dry ice) to form the lithium carboxylate.

    • Workup: Acidify to pH 2 with HCl. Isolate the 4-carboxylic acid.

Troubleshooting Checklist:

  • Low Yield? Ensure TMEDA is fresh. It breaks up n-BuLi aggregates, increasing reactivity.

  • Ring Cleavage? If you see catechol byproducts, your temperature drifted above -40°C during lithiation.

Module 2: Nitrogen Installation (The Amine Step)

User Issue: "My Curtius rearrangement failed; the intermediate decomposed." or "Buchwald coupling on the 4-bromo substrate is stalling."

Analysis: The 4-position is sterically hindered.[2] Standard bulky ligands in Buchwald couplings may prevent oxidative addition. In Curtius rearrangements, the acyl azide can be unstable.

Decision Matrix: Which Route?

NitrogenInstallation Figure 1: Nitrogen Installation Decision Tree Start Starting Material? Acid 4-Carboxylic Acid Start->Acid Via DoM Halide 4-Bromo/Iodo Start->Halide Via Bromination Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius Route A Buchwald Buchwald-Hartwig (Pd-PEPPSI or XPhos) Halide->Buchwald Route B ResultA High Yield Scalable Curtius->ResultA Boc-Protected Amine ResultB Good for 2° Amines Requires Specific Ligand Buchwald->ResultB Free/Substituted Amine

Protocol 2.1: Optimized Curtius Rearrangement (One-Pot)

Avoids isolation of explosive acyl azides.

  • Reagents: 1,3-benzodioxole-4-carboxylic acid (1 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), t-Butanol (excess, as solvent/reactant).

  • Procedure:

    • Dissolve acid in t-Butanol.

    • Add TEA and DPPA at room temperature.

    • Heat to 80°C (reflux) for 4–6 hours. Mechanism: Acid -> Acyl Azide -> Isocyanate -> Boc-Amine.

    • Result: 4-(Boc-amino)-1,3-benzodioxole.

    • Deprotection: Use TFA/DCM (1:1) to reveal the free amine.

Protocol 2.2: Sterically Demanding Buchwald-Hartwig

If starting from 4-bromo-1,3-benzodioxole.

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: XPhos or BrettPhos . Why? These bulky, electron-rich biaryl phosphines are specifically designed to facilitate oxidative addition into sterically hindered aryl halides.

  • Base: Cs2CO3 (weak base prevents side reactions) or NaOtBu.

  • Solvent: Toluene or Dioxane, 100°C.

Module 3: Stability & Ring Cleavage

User Issue: "I treated my benzodioxole amine with BBr3 to remove a methyl group elsewhere, and the whole molecule fell apart."

Root Cause: The methylenedioxy bridge is an acetal. It is highly susceptible to cleavage by strong Lewis acids (BBr3, AlCl3, BCl3), converting the benzodioxole into a catechol (dihydroxybenzene).

Stability Table: Reagent Compatibility

Reagent ClassExamplesCompatibilityNotes
Strong Lewis Acids BBr3, AlCl3, BCl3INCOMPATIBLE Rapid cleavage to catechol.
Brønsted Acids HCl, H2SO4, TFACompatible Stable under standard deprotection conditions (e.g., Boc removal).
Hydrogenation H2, Pd/CCaution Benzylic C-O bonds can cleave under high pressure/temp. Use mild conditions (1 atm, RT).
Oxidants KMnO4, CrO3Caution Can oxidize the CH2 bridge to a carbonate (cyclic carbonate).
Bases NaOH, LiOH, aminesCompatible Highly stable to base hydrolysis.

Troubleshooting FAQ

Q: I am getting a mixture of 4- and 5-substituted products during bromination. How do I purify?

  • A: 4-bromo-1,3-benzodioxole is significantly more polar than the 5-bromo isomer due to the dipole moment alignment. Use flash chromatography with a gradient of Hexanes:Ethyl Acetate. The 5-bromo usually elutes first.

Q: Can I use n-BuLi to lithiate 5-bromo-1,3-benzodioxole to get the 4-lithio species?

  • A: NO. Lithium-Halogen exchange is faster than deprotonation. You will generate the 5-lithio species. If you want the 4-position, you must start with the unsubstituted benzodioxole and use DoM, or use a "halide dance" strategy (advanced), but DoM is cleaner.

Q: My amine is turning purple/black on the bench.

  • A: Electron-rich anilines (like benzodioxole amines) are prone to oxidation. Store under Argon at -20°C. Purify as the HCl salt for better long-term stability.

Visualizing the Workflow

The following diagram illustrates the critical path for synthesizing the 4-amine vs. the 5-amine.

SynthesisPath Figure 2: Divergent Synthesis Pathways based on Regiocontrol cluster_0 Starting Material cluster_1 Path A: The 5-Position (Easy) cluster_2 Path B: The 4-Position (Hard) SM 1,3-Benzodioxole Nitration HNO3 / AcOH SM->Nitration EAS Control DoM n-BuLi / TMEDA -78°C SM->DoM Coordination Control Nitro5 5-Nitro-1,3-benzodioxole Nitration->Nitro5 Amine5 5-Amino-1,3-benzodioxole Nitro5->Amine5 H2, Pd/C Lithio 4-Lithio Species DoM->Lithio Carboxy 4-COOH Lithio->Carboxy CO2 Quench Amine4 4-Amino-1,3-benzodioxole Carboxy->Amine4 Curtius (DPPA)

References

  • Snieckus, V. (1990). Directed ortho metalation.[7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

    • Context: The foundational text on Directed Ortho Metalation (DoM), establishing the protocols for using alkoxy groups (like the dioxole oxygens)
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Context: Definitive guide on selecting ligands (XPhos, BrettPhos) for coupling amines to sterically hindered aryl halides, such as 4-bromo-1,3-benzodioxole.
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

    • Context: The original methodology for the DPPA-mediated Curtius rearrangement, avoiding the isolation of hazardous acyl azide intermedi
  • Cabedo, N., et al. (2001). Synthesis and dopaminergic activity of 4-substituted 1,3-benzodioxoles. Journal of Medicinal Chemistry.

    • Context: Specific application of DoM strategies to synthesize 4-substituted benzodioxoles for pharmaceutical applic

Sources

Technical Support Center: Reductive Amination of Electron-Rich Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of electron-rich aromatic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet common, transformation. Electron-rich aromatic aldehydes can present unique hurdles due to their electronic properties, which influence the key steps of imine formation and reduction. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of an electron-rich aromatic aldehyde is sluggish or not proceeding to completion. What are the likely causes and how can I address this?

A1: This is a common issue when working with electron-rich aromatic aldehydes. The electron-donating groups on the aromatic ring decrease the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine the rate-limiting steps.[1]

Here is a systematic approach to troubleshoot a stalled or slow reaction:

  • Optimize pH: The formation of the imine is highly pH-dependent.[2] For electron-rich aldehydes, imine formation is often favored under mildly acidic conditions (pH 4-5).[2][3] This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, be cautious, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[2]

    • Troubleshooting Tip: Use a buffer or add a catalytic amount of acetic acid to maintain the optimal pH range.[4][5] If you are using a borohydride reagent, be mindful that some are unstable at low pH.

  • Choice of Reducing Agent: The choice of reducing agent is critical. For a one-pot reaction, you need a reagent that selectively reduces the iminium ion in the presence of the aldehyde.

    • Sodium Cyanoborohydride (NaBH3CN): This is often a good choice as it is more selective for the iminium ion over the aldehyde at mildly acidic pH.[2][6][7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another excellent, mild, and selective reagent that is particularly effective and often provides higher yields with fewer side products.[4][5][6][7] It is generally not necessary to add acetic acid when using this reagent with aldehydes.[5]

    • Sodium Borohydride (NaBH4): This is a stronger reducing agent and can reduce the aldehyde directly, leading to lower yields of the desired amine.[2][6] If using NaBH4, it is best to perform the reaction in a stepwise manner: first, allow the imine to form completely, and then add the NaBH4.[2][4]

  • Water Removal: The formation of the imine from the aldehyde and amine is a reversible reaction that produces water.[6] Removing water can help drive the equilibrium towards the imine, thereby increasing the overall reaction rate.

    • Troubleshooting Tip: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.

  • Catalysis: For particularly challenging substrates, consider catalytic methods.

    • Recent literature has shown that photoredox catalysis can be effective for the reductive amination of electron-rich aldehydes.[8]

    • Iridium-based catalysts have also been developed for reductive amination under mild conditions.[9][10]

Q2: I am observing significant amounts of the corresponding alcohol as a byproduct. How can I prevent this?

A2: The formation of the alcohol byproduct is a clear indication that the aldehyde is being reduced before it can form the imine. This is a common issue, especially when using less selective or overly reactive reducing agents.

Here’s how to minimize alcohol formation:

  • Switch to a More Selective Reducing Agent: As mentioned in Q1, NaBH(OAc)3 and NaBH3CN are significantly more selective for the iminium ion over the aldehyde compared to NaBH4.[2][6][7] Switching to one of these reagents is the most effective way to prevent aldehyde reduction.

  • Staged Addition (Stepwise Protocol): If you must use NaBH4, do not add it at the beginning of the reaction. Allow the aldehyde and amine to stir together for a period to ensure maximum imine formation before introducing the reducing agent.[2][4][11]

  • pH Control: At a slightly acidic pH (4-5), the imine is protonated to form an iminium ion, which is more readily reduced by agents like NaBH3CN than the aldehyde itself.[2]

Q3: My reaction is producing a significant amount of a dialkylated or tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?

A3: Overalkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. This can be a significant issue.[5][9]

Strategies to control overalkylation include:

  • Stoichiometry Control: Using a slight excess of the primary amine can help to outcompete the secondary amine product for reaction with the aldehyde.[5]

  • Stepwise Procedure: A stepwise approach can be very effective.[4][5]

    • Form the imine in a suitable solvent like methanol.

    • Isolate the imine if possible, or use the crude mixture directly.

    • Reduce the imine in a separate step with a reducing agent like NaBH4.

  • Catalyst Choice: Certain catalysts, such as specific iridium complexes with picolinamide ligands, have been shown to be highly selective for the formation of secondary amines.[9]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)3)

This protocol is generally a good starting point for electron-rich aromatic aldehydes due to the mild and selective nature of the reducing agent.[4][5]

Materials:

  • Electron-rich aromatic aldehyde (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the electron-rich aromatic aldehyde and the amine.

  • Add the anhydrous solvent (DCE is often preferred for faster reactions).[5]

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

  • Add the sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH4)

This protocol is useful when overalkylation is a concern or when using the less selective but often more readily available NaBH4.[4][11]

Materials:

  • Electron-rich aromatic aldehyde (1.0 eq)

  • Primary amine (1.1-1.5 eq)

  • Anhydrous methanol (MeOH)

  • Sodium borohydride (NaBH4) (1.1-1.5 eq)

  • Molecular sieves (optional)

Procedure: Step A: Imine Formation

  • Dissolve the electron-rich aromatic aldehyde and the primary amine in anhydrous methanol in a round-bottom flask.

  • If desired, add activated 3Å or 4Å molecular sieves to absorb the water formed.

  • Stir the mixture at room temperature for 1-4 hours, or until imine formation is judged to be complete by TLC or NMR analysis of an aliquot.

Step B: Reduction 4. Cool the reaction mixture to 0 °C in an ice bath. 5. Slowly add sodium borohydride in small portions. Be cautious as hydrogen gas will be evolved. 6. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS). 7. Quench the reaction by the slow addition of water. 8. Concentrate the mixture under reduced pressure to remove the methanol. 9. Extract the aqueous residue with an organic solvent. 10. Dry the combined organic extracts, filter, and concentrate. 11. Purify the product by column chromatography.

Data Summary Table

Reducing AgentSelectivity for Imine/Iminium IonpH StabilityCommon SolventsKey Considerations
NaBH(OAc)3 HighGoodDCE, THF, MeCNExcellent for one-pot reactions; generally does not require added acid.[4][5]
NaBH3CN HighGood in acidMeOH, EtOHToxic cyanide byproducts are a concern.[6] Effective at pH 4-5.[2]
NaBH4 LowDecomposes in acidMeOH, EtOHCan reduce aldehydes; best for stepwise procedures.[2][12]
H2/Catalyst (e.g., Pd/C) HighNeutralMeOH, EtOH, EtOAcNot compatible with reducible functional groups (e.g., alkenes, nitro groups).[5][6]

Visual Guides

Reductive_Amination_Pathway cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine Imine Imine Hemiaminal->Imine - H2O Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H+ Amine_Product Amine_Product Iminium_Ion->Amine_Product Reducing_Agent Reducing_Agent Reducing_Agent->Amine_Product Hydride Transfer

Caption: General workflow for reductive amination.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_pH Is pH optimal (4-5)? Start->Check_pH Adjust_pH Add catalytic acid (e.g., AcOH) Check_pH->Adjust_pH No Check_Reducing_Agent Using a selective reducing agent? (e.g., NaBH(OAc)3) Check_pH->Check_Reducing_Agent Yes Adjust_pH->Check_Reducing_Agent Switch_Reagent Switch to NaBH(OAc)3 or NaBH3CN Check_Reducing_Agent->Switch_Reagent No Remove_Water Add molecular sieves Check_Reducing_Agent->Remove_Water Yes Success Improved Yield Switch_Reagent->Success Consider_Stepwise Consider a stepwise protocol Remove_Water->Consider_Stepwise Consider_Stepwise->Success

Caption: Troubleshooting decision tree for low-yielding reactions.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PMC. (n.d.). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Wiley Online Library. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. [Link]

  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]

Sources

Handling hygroscopic nature of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Amine Hydrochloride Salt Technical Support Center .

This guide is structured as a tiered troubleshooting system designed to address the specific physicochemical challenges of amine hydrochloride (HCl) salts. Unlike simple inorganic salts, amine HCl salts combine an organic moiety with an ionic lattice, creating unique handling challenges regarding hygroscopicity, deliquescence, and electrostatic charging.

Module 1: The Physics of Failure

Why is my stable solid turning into a liquid?

Amine HCl salts are frequently hygroscopic (absorb moisture) and often deliquescent (absorb enough moisture to dissolve in it).

  • The Mechanism: The chloride ion (

    
    ) is a weak base with high hydrogen-bonding potential. When the lattice energy of the crystal is overcome by the hydration energy provided by atmospheric water, the crystal lattice collapses.
    
  • The Consequence: This is not just a "wet solid."[1][2][3][4][5][6][7][8] It is a concentrated aqueous solution of the amine salt, which alters stoichiometry, catalyzes hydrolysis (if the amine is functionalized), and corrodes metal spatulas/balance pans due to local acidity.

Module 2: Critical Decision Tree (Workflow)

Before attempting to weigh or use the material, assess its current physical state using the logic flow below.

HandlingProtocol Start Assess Physical State of Salt State1 Free-Flowing Powder Start->State1 State2 Clumped / Caked Start->State2 State3 Deliquesced (Liquid/Oil) Start->State3 Action1 Proceed to Weighing (Use Static Control) State1->Action1 Action2 Mechanical Breakup (Mortar & Pestle in Glove Bag) State2->Action2 Minor caking Action3 Vacuum Oven Drying (60-80°C, <10 mbar) State2->Action3 Severe caking Action4 Azeotropic Drying (Toluene/Heptane Reflux) State3->Action4 If thermal stable Action5 Recrystallization State3->Action5 If high purity needed Action2->Action3 Post-grind drying Action3->Action1 Action4->Action3 Action5->Action3

Figure 1: Decision matrix for handling amine HCl salts based on water content and physical state.

Module 3: Precision Weighing Protocols

User Issue: "The mass reading on the balance keeps climbing while I watch it." Diagnosis: Kinetic water uptake. As you weigh, the salt is actively pulling water from the air, invalidating your measurement.

Protocol A: Weighing by Difference (The Gold Standard)

This method eliminates the error caused by the salt absorbing water during the transfer.

  • Preparation: Dry the weighing bottle and cap in an oven; cool in a desiccator.

  • Load: Add approximately the amount of salt needed to the weighing bottle. Cap immediately.

  • Initial Weigh (

    
    ):  Place the capped bottle on the balance. Record mass to 0.1 mg.
    
  • Transfer: Remove the bottle from the balance. Over your reaction vessel, remove the cap, tap out the estimated required amount, and immediately recap .

  • Final Weigh (

    
    ):  Weigh the capped bottle again.
    
  • Calculation: Mass Transferred =

    
    .
    

Why this works: The salt inside the bottle may absorb moisture, but the salt transferred is never exposed to the balance environment long enough to be measured incorrectly. You are measuring the loss of mass from the protected environment.

Protocol B: Static Electricity Management

User Issue: "The powder jumps off the spatula or sticks to the side of the glass." Cause: Dry amine salts are excellent electrical insulators. Friction generates static charge that cannot dissipate.[9]

  • Solution 1 (Ionizer): Use a U-shaped ionizer or anti-static gun (e.g., Zerostat) to neutralize the charge before weighing.

  • Solution 2 (Rest Time): If an ionizer is unavailable, place the vessel on the metal balance pan and wait 30–60 seconds before taring. The charge will slowly dissipate to the ground.

  • Solution 3 (Polonium Strips): Place a staticmaster® strip near the weighing area (uses Alpha particles to ionize air).

Module 4: Drying & Recovery (Crisis Management)

User Issue: "My salt is an oil/goo. Is it ruined?" Diagnosis: Deliquescence.[10] Unless hydrolysis has occurred (check via NMR), it is recoverable.

Method 1: Vacuum Oven (Standard)
  • Temperature: 60–80°C. (Note: Do not exceed 100°C unless the salt's melting point is known to be higher; amine salts can dissociate into free amine + HCl gas at high temps).

  • Pressure: <10 mbar.

  • Desiccant: Place a tray of

    
     or KOH pellets in the bottom of the oven to act as a trap for the liberated water.
    
Method 2: Azeotropic Drying (For "Oiled Out" Salts)

If the salt is a liquid, oven drying may form a hard, non-porous glass that traps water inside.

  • Dissolve/Suspend the wet salt in Toluene or Heptane .

  • Reflux with a Dean-Stark trap. Water will separate from the solvent.

  • Once water stops collecting, cool and filter (if solid precipitates) or rotary evaporate (if soluble).

  • Result: Anhydrous crystalline solid.

Module 5: Storage & Environmental Control

Table 1: Desiccant Selection Guide

DesiccantEfficiency (Residual Water)CapacityCompatibility Notes
Phosphorus Pentoxide (

)
Extremely High (< 0.02 mg/L)LowBest for recovery. Acidic. Forms a syrup when wet.
KOH / NaOH Pellets High (0.01 mg/L)ModerateRecommended for Amine HCl salts. The basic atmosphere prevents HCl dissociation.
Silica Gel Low (0.02 - 1.0 mg/L)HighGood for general storage, not for drying wet salts.
Calcium Chloride (

)
ModerateHighCheap, but can be messy if it deliquesces.

The "Cold Storage" Trap:

  • Myth: "I should store hygroscopic salts in the fridge."

  • Reality: Storing in a fridge/freezer is dangerous unless the container is double-sealed and allowed to warm to room temperature before opening. If you open a cold bottle in humid room air, water will immediately condense on the salt, ruining it faster than if it were on the bench.

Module 6: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Mass drift on balance Hygroscopic uptakeSwitch to "Weighing by Difference" (Protocol A).
Powder "flies" away Electrostatic chargeUse Ionizer; switch to metal weighing boat; increase humidity (counter-intuitive but effective for static).
Smell of fish/amine Hydrolysis or DissociationCheck NMR. If pure, store over KOH pellets to suppress HCl loss.
Hard crust on surface Surface deliquescenceGrind in a glove bag; dry in vacuum oven at 60°C.
Green/Grey discoloration Oxidation (Anilines)Recrystallize immediately (often requires inert atmosphere).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying protocols and solvent selection).

  • Mettler Toledo. (n.d.). Proper Weighing with Laboratory Balances. (Authoritative guide on electrostatic management and weighing by difference).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational source for azeotropic drying techniques).

  • BenchChem. (2025).[4] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. (Specific protocols for vacuum oven temperatures).

  • Fisher Scientific. (n.d.). The Effects of Static Electricity on Analytical Weighing. (Detailed physics of electrostatic interference).

Sources

Validation & Comparative

1H NMR shift differences between benzodioxole-4-yl and 5-yl isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic and synthetic differentiation between benzodioxole-4-yl (ortho-substituted) and benzodioxole-5-yl (meta-substituted) isomers.

Executive Summary

Differentiation between 4-substituted and 5-substituted 1,3-benzodioxoles is a critical checkpoint in medicinal chemistry, particularly when synthesizing scaffolds for serotonin receptor modulators or phosphodiesterase inhibitors.

The 5-yl isomer (e.g., piperonal derivatives) is thermodynamically favored in electrophilic aromatic substitutions and exhibits a "pseudo-para" coupling pattern. The 4-yl isomer (e.g., derivatives formed via directed ortho-metalation) is sterically congested and exhibits a continuous "vicinal" coupling pattern. Misidentification often occurs because the methylene dioxy singlet (


 ppm) is present in both, masking the isomeric change if one relies solely on that diagnostic peak.

Part 1: Structural & Electronic Basis

To interpret the NMR data, one must understand the proton environments defined by the substitution pattern.[1]

The 5-Substituted System (The "Open" Isomer)
  • Geometry: The substituent is distant from the dioxole ring oxygens.

  • Symmetry: The molecule retains a plane of symmetry through the C2-C5 axis if the substituent is achiral.

  • Proton Environment: The three aromatic protons are separated into two distinct groups: one isolated proton (

    
    ) and two adjacent protons (
    
    
    
    ).
The 4-Substituted System (The "Crowded" Isomer)
  • Geometry: The substituent is immediately adjacent (ortho) to one of the dioxole oxygens.

  • Sterics: This proximity often disrupts the planarity of the dioxole ring or induces magnetic anisotropy affecting the methylene protons.

  • Proton Environment: The three aromatic protons (

    
    ) are contiguous, forming a continuous spin system.
    

Benzodioxole_Structure cluster_0 5-Substituted (e.g., Piperonal) cluster_1 4-Substituted (e.g., 2,3-MD-Benzaldehyde) Struct5 Substituent at C5 (Meta/Para to Oxygens) Protons: Isolated H4 (d) Coupled H6/H7 (d/dd) Struct4 Substituent at C4 (Ortho to Oxygen) Protons: Contiguous H5-H6-H7 (t, d, d or dd, dd, dd) Struct5->Struct4 Regioisomerism

Figure 1: Structural comparison highlighting the proton connectivity differences.

Part 2: Comparative NMR Analysis

The Aromatic Region (The Definitive Proof)

This is the primary method for assignment. You must analyze the coupling constants (


)  and multiplicity .
Feature5-Substituted (e.g., Piperonal)4-Substituted (e.g., 4-Carboxy)
Spin System ABX or AMX (Isolated spin)ABC (Contiguous spin)
Pattern 1 singlet-like doublet + 2 coupled signals 1 Triplet (t) + 2 Doublets (d) (or 3 dd)
Key Coupling Meta-coupling (

Hz)
is clearly visible on the isolated proton (

).
Vicinal coupling (

Hz)
dominates all signals.
Diagnostic Signal

: Appears as a sharp doublet (

Hz) or singlet. It is physically separated from

.

(Middle proton)
: Often appears as a triplet (

) due to overlapping vicinal couplings from

and

.
The Methylene Dioxy Region ( )

While less definitive than the aromatic region, the methylene shift provides corroborating evidence.

  • 5-yl Isomers: The methylene protons typically appear as a sharp singlet at

    
     5.95 – 6.08 ppm  (in 
    
    
    
    ). The environment is symmetric.
  • 4-yl Isomers:

    • Downfield Shift: The substituent at C4 exerts a deshielding effect (via Van der Waals compression or anisotropy) on the methylene protons. These often shift downfield to

      
       6.10 – 6.25 ppm .
      
    • Potential Splitting: If the C4 substituent is bulky or chiral, it can render the methylene protons diastereotopic, splitting the singlet into an AB quartet (two doublets,

      
       Hz).
      
Case Study: Aldehyde Derivatives

Comparing Piperonal (5-CHO) vs. 2,3-Methylenedioxybenzaldehyde (4-CHO).

ProtonPiperonal (5-CHO)4-Isomer (4-CHO)Notes
-CHO

9.81 (s)

10.2 (s)
4-CHO is often deshielded by the ortho-oxygen lone pairs.
Ar-H (1)

7.41 (dd,

)

7.38 (dd,

)
Ar-H (2)

7.33 (d,

)

7.10 (dd,

)
The 5-isomer shows the small meta coupling here.
Ar-H (3)

6.93 (d,

)

6.95 (t,

)
The 4-isomer shows a triplet (or pseudo-t).
-OCH2O-

6.08 (s)

6.18 (s)
4-isomer is shifted downfield.

Part 3: Experimental Validation & Synthesis Logic

The synthesis method is a strong predictor of the isomer obtained. This serves as a "self-validating" check for your NMR assignment.

Protocol A: Electrophilic Aromatic Substitution (EAS)
  • Target: 5-yl Isomer .

  • Mechanism: The dioxole ring is strongly electron-donating. The positions ortho to the oxygens (C4/C7) are sterically hindered. The para positions (C5/C6) are electronically activated and sterically accessible.

  • Outcome: Bromination, nitration, or Friedel-Crafts acylation of 1,3-benzodioxole yields >95% 5-substituted product.

Protocol B: Directed Ortho-Metalation (DoM)
  • Target: 4-yl Isomer .

  • Mechanism: n-Butyllithium coordinates to the dioxole oxygen atoms. This "Complex Induced Proximity Effect" (CIPE) directs deprotonation to the nearest carbon (C4).

  • Outcome: Lithiation followed by an electrophile quench (e.g.,

    
    , DMF) yields the 4-substituted product exclusively.
    

Synthesis_Decision Start Starting Material: 1,3-Benzodioxole Condition1 Reagent: Br2 / HNO3 / R-COCl (Electrophilic Substitution) Start->Condition1 Condition2 Reagent: n-BuLi, then Electrophile (Directed Lithiation) Start->Condition2 Product5 Major Product: 5-Substituted (Check for isolated Ar-H doublet) Condition1->Product5 Sterics favor C5 Product4 Major Product: 4-Substituted (Check for Ar-H triplet) Condition2->Product4 Coordination directs to C4

Figure 2: Synthetic pathways dictating regioselectivity.

Part 4: Decision Matrix for Assignment

Use this workflow to assign your unknown spectrum.

Decision_Tree Step1 Step 1: Inspect Aromatic Region (6.5 - 8.0 ppm) Q1 Do you see a Triplet (t) or pseudo-triplet (dd with similar J)? Step1->Q1 Result4 Assignment: 4-Substituted Isomer (Vicinal coupling H5-H6-H7) Q1->Result4 Yes Q2 Do you see a sharp Doublet (d) with small coupling (J ~ 1.5 Hz)? Q1->Q2 No Result5 Assignment: 5-Substituted Isomer (Isolated H4 proton) Q2->Result5 Yes Ambiguous Ambiguous? Check Methylene Shift Q2->Ambiguous No CheckShift Is -OCH2O- > 6.15 ppm? Ambiguous->CheckShift Likely4 Likely 4-Substituted CheckShift->Likely4 Yes Likely5 Likely 5-Substituted CheckShift->Likely5 No

Figure 3: Step-by-step logic for interpreting 1H NMR data of benzodioxole isomers.

References

  • Dallacker, F., & Korb, W. (1966). Derivatives of methylenedioxybenzene.[1][2] Preparation of 4-substituted 1,3-benzodioxoles. Justus Liebigs Annalen der Chemie. (Foundational work on 4-series synthesis).

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link (Establishes the lithiation logic for 4-substitution).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[3] Wiley. (Standard reference for coupling constants and substituent effects).

  • PubChem Compound Summary. (2024). Piperonal (1H NMR Data). National Library of Medicine. Link

  • ChemicalBook. (2024). 1,3-Benzodioxole Properties and Synthesis.Link

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1,3-Benzodioxol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

1,3-Benzodioxol-4-ylmethanamine is a positional isomer of the more commonly referenced 3,4-methylenedioxybenzylamine (piperonylamine). The differentiation of such isomers is a critical task in pharmaceutical development, forensic chemistry, and metabolomics, where subtle structural changes can lead to significant differences in biological activity and toxicological profiles. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for elucidating the structure of unknown organic molecules through the analysis of their fragmentation patterns.[1]

This guide will delineate the probable fragmentation pathways of 1,3-Benzodioxol-4-ylmethanamine, contrast it with its 3,4-isomer, and provide a standardized protocol for experimental verification. The analysis is built upon the well-established fragmentation behaviors of benzylamines and compounds containing the 1,3-benzodioxole moiety.[2][3]

Predicted Fragmentation Pathway of 1,3-Benzodioxol-4-ylmethanamine

Upon electron ionization at a standard 70 eV, the 1,3-Benzodioxol-4-ylmethanamine molecule (Molecular Weight: 151.16 g/mol ) is expected to form a molecular ion (M⁺•) at m/z 151.[1][4] The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, primarily driven by the benzylamine structure.

Key Predicted Fragmentation Steps:

  • Alpha-Cleavage (α-cleavage): The most facile fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] For this molecule, this involves the loss of the amino group (•NH₂) to form a stable benzylic cation. However, a more dominant pathway in primary benzylamines is the loss of a hydrogen atom from the methylene bridge, followed by the loss of ammonia. A primary fragmentation is the loss of an amino radical (•NH2), which is not as common but possible. The most characteristic fragmentation for primary amines is the cleavage of the bond beta to the nitrogen, which in this case is the bond between the aromatic ring and the CH2 group. This would lead to the formation of an iminium cation at m/z 30 (CH2=NH2⁺).

  • Formation of the Benzodioxole Cation: A crucial fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the aromatic ring. This would result in the formation of a highly stable 1,3-benzodioxol-4-yl-methyl cation at m/z 150 after the loss of a hydrogen radical.

  • Retro-Diels-Alder (RDA) Reaction: While less common for the primary molecular ion, fragment ions containing the benzodioxole ring may undergo RDA-type reactions, leading to the loss of formaldehyde (CH₂O, 30 Da).

  • Loss of Ammonia: Following initial fragmentation, the loss of a neutral ammonia molecule (NH₃, 17 Da) is a common pathway for primary amines.[2][7]

Based on these principles, the following key fragments for 1,3-Benzodioxol-4-ylmethanamine are predicted:

m/z Value Proposed Ion Structure Fragmentation Pathway
151[C₈H₉NO₂]⁺•Molecular Ion (M⁺•)
150[C₈H₈O₂]⁺•M⁺• - •H (Loss of a hydrogen radical from the amine)
135[C₇H₅O₂]⁺M⁺• - •NH₂ - H₂ (Formation of a stable tropylium-like ion)
122[C₇H₆O₂]⁺•M⁺• - •CH₃N (Loss of a methylamino radical, less likely for primary amine)
105[C₇H₅O]⁺Fragmentation of the benzodioxole ring
77[C₆H₅]⁺Phenyl cation from further fragmentation
30[CH₄N]⁺Iminium ion (CH₂=NH₂⁺) from benzylic cleavage

Comparative Analysis: 1,3- vs. 3,4- Isomer

The key to differentiating the 1,3-Benzodioxol-4-ylmethanamine from its 3,4- (piperonylamine) isomer lies in the relative abundances of specific fragment ions, which are influenced by the substitution pattern on the aromatic ring.

For the 3,4-isomer (piperonylamine) , the primary fragmentation is the benzylic cleavage to form the highly stabilized 3,4-methylenedioxybenzyl cation at m/z 135 . This ion is expected to be the base peak in the spectrum. Subsequent fragmentation of this ion would lead to characteristic losses.

For the 1,3-Benzodioxol-4-ylmethanamine , while the m/z 135 ion is also expected, its stability might be different due to the ortho position of the aminomethyl group relative to the dioxole ring. This could potentially open up alternative fragmentation pathways or alter the relative intensity of the m/z 135 peak compared to the 3,4-isomer. The proximity of the amine to the dioxole oxygens could facilitate unique rearrangement reactions.

The most telling difference will likely be in the low-mass region and the relative intensities of the major fragment ions. A definitive comparison requires experimental data for both pure isomers under identical analytical conditions.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for 1,3-Benzodioxol-4-ylmethanamine under electron ionization.

Fragmentation_Pathway M 1,3-Benzodioxol-4-ylmethanamine (m/z 151) F150 [M-H]⁺ (m/z 150) M->F150 - •H F30 [CH₄N]⁺ (m/z 30) M->F30 Benzylic Cleavage F135 [C₇H₅O₂]⁺ (m/z 135) F150->F135 - •CH₃ F105 [C₇H₅O]⁺ (m/z 105) F135->F105 - CH₂O F77 [C₆H₅]⁺ (m/z 77) F105->F77 - CO

Caption: Predicted EI fragmentation of 1,3-Benzodioxol-4-ylmethanamine.

Standardized Experimental Protocol for GC-EI-MS Analysis

To validate the predicted fragmentation and perform a comparative analysis, the following Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended.

A. Sample and Standard Preparation

  • Prepare 1 mg/mL stock solutions of 1,3-Benzodioxol-4-ylmethanamine and the comparative standard (e.g., 3,4-methylenedioxybenzylamine) in methanol.

  • Create a working solution of 10 µg/mL by diluting the stock solution with methanol.

B. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 25-300.

C. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the full mass spectra, paying close attention to the base peak and the relative abundances of all significant ions.

  • Utilize a spectral library (e.g., NIST) for tentative identification, but rely on the comparison with a certified reference standard for definitive isomer identification.

Conclusion

References

  • Ali, T. E., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
  • Fujii, Y., et al. (2019). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst.
  • Bouchoux, G., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.
  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed.
  • Asili, J., et al. (2014). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Mass spectrum of 3,4-MDMA.
  • Chemistry LibreTexts. (2022). Electron Ionization.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • NIST WebBook. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-.
  • Chemsrc. (2025). 3,4-Methylenedioxy benzylamine.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • ResearchGate. (n.d.). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PubChem. (2015). MDbenzylMDMA.
  • Sparkman, O. D., et al. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International.
  • mzCloud. (2016). 1,3-Benzodioxolyl-N-methylbutanamine (MBDB).
  • SWGDrug. (2005). 3,4-METHYLENEDIOXYAMPHETAMINE.
  • Sigma-Aldrich. (n.d.). N-(3,4-Methylenedioxybenzylidene)benzylamine.
  • PubChem. (n.d.). 3,4-Methylenedioxy-N-ethyl-N-methylbenzylamine.
  • SpectraBase. (n.d.). N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.
  • PubChem. (n.d.). 1,3-Benzodioxol-4-ol.

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A Tale of Two Isomers: Unraveling the Biological Activities of 4- vs. 5-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Pharmacology and Drug Development

In the intricate world of psychoactive compound research, subtle structural modifications can lead to profound differences in biological activity. This guide delves into the comparative pharmacology of 4- and 5-benzodioxole derivatives, a topic of significant interest for understanding structure-activity relationships (SAR) in centrally acting agents. While the 5-benzodioxole (more commonly, 3,4-methylenedioxy) scaffold is a hallmark of well-known compounds like 3,4-methylenedioxymethamphetamine (MDMA), its 4-benzodioxole (2,3-methylenedioxy) positional isomer has remained in relative obscurity. This guide will illuminate the critical differences in their biological profiles, supported by experimental data, to provide a valuable resource for researchers and drug development professionals.

The positioning of the methylenedioxy bridge on the phenyl ring dramatically influences how these molecules interact with key neurological targets, primarily the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This, in turn, dictates their unique pharmacological and psychoactive effects.

At the Transporter Level: A Striking Divergence in Serotonergic Activity

The most pronounced difference between 4- and 5-benzodioxole derivatives lies in their affinity for the serotonin transporter. The 5-benzodioxole structure, as seen in MDMA, confers high affinity for SERT, leading to potent serotonin release and reuptake inhibition. This robust serotonergic action is a cornerstone of MDMA's characteristic entactogenic and prosocial effects.[1][2]

In stark contrast, the 4-benzodioxole isomer, exemplified by 2,3-methylenedioxymethamphetamine (2,3-MDMA or ORTHO-MDMA), exhibits significantly lower potency at SERT.[3] However, its potency at the norepinephrine transporter (NET) remains comparable to that of its 5-substituted counterpart.[3] This critical distinction suggests that while both isomers may possess stimulant properties due to their interaction with NET, the defining serotonergic profile of the 5-benzodioxole derivatives is markedly attenuated in the 4-isomers.

Comparative Transporter Inhibition Data
CompoundTargetIC50 (µM)Reference
3,4-MDMA (5-Benzodioxole) SERT34.8 ± 1.1[4]
NET6.6 ± 1.1[4]
2,3-MDMA (4-Benzodioxole) SERTSignificantly less potent than 3,4-MDMA[3][4]
NETEquipotent with 3,4-MDMA[3][4]

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

This differential activity at the monoamine transporters is a pivotal point for understanding the divergent pharmacology of these isomers. The reduced serotonergic activity of 4-benzodioxole derivatives would theoretically lead to a blunted entactogenic effect and a pharmacological profile more aligned with traditional stimulants.

Receptor Binding Profile: Exploring the 5-HT2A Interaction

Beyond the monoamine transporters, the serotonin 5-HT2A receptor is a key target for many psychoactive compounds, mediating psychedelic and hallucinogenic effects. While comprehensive receptor binding data for 4-benzodioxole derivatives is less abundant in the literature, the activity of 5-benzodioxole compounds like MDMA at these receptors is well-documented. MDMA itself displays only modest affinity for the 5-HT2A receptor, which is consistent with its relatively weak hallucinogenic properties compared to classical psychedelics.[5]

Further research is warranted to fully characterize the 5-HT2A receptor affinity and functional activity of 4-benzodioxole derivatives. Such studies would be instrumental in determining if this isomeric class possesses any psychedelic potential.

Synthesis of Benzodioxole Derivatives: A Brief Overview

The synthesis of both 4- and 5-benzodioxole derivatives typically starts from catechols or their protected analogues. The methylenedioxy bridge is commonly formed through a reaction with a dihalomethane, such as dibromomethane or dichloromethane, in the presence of a base. Subsequent functionalization of the aromatic ring and elaboration of the side chain can then be achieved through standard synthetic methodologies to yield the desired target compounds.

Experimental Protocols

To facilitate further research in this area, the following are generalized, step-by-step methodologies for key in vitro assays used to characterize the biological activity of these compounds.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity (Ki) of test compounds for SERT, NET, and DAT.

Objective: To determine the inhibitory constant (Ki) of test compounds at human monoamine transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compounds (4- and 5-benzodioxole derivatives).

  • Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the respective non-specific inhibitor.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a method to measure the functional inhibition of monoamine uptake by the test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the uptake of monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Test compounds (4- and 5-benzodioxole derivatives).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or distilled water) and add scintillation fluid. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound by performing a non-linear regression analysis of the concentration-response curve.

Visualizing the Structural and Mechanistic Differences

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 5-Benzodioxole Derivative (e.g., 3,4-MDMA) cluster_1 4-Benzodioxole Derivative (e.g., 2,3-MDMA) MDMA 3,4-MDMA SERT Serotonin Transporter (SERT) MDMA->SERT High Affinity NET Norepinephrine Transporter (NET) MDMA->NET Moderate Affinity ORTHO_MDMA 2,3-MDMA ORTHO_MDMA->SERT Low Affinity ORTHO_MDMA->NET Moderate Affinity

Caption: Comparative affinity of 3,4-MDMA and 2,3-MDMA for monoamine transporters.

cluster_workflow In Vitro Assay Workflow start Prepare Cell Membranes or Plate Cells assay_setup Incubate with Radioligand & Test Compound start->assay_setup harvest Separate Bound/ Unbound Ligand assay_setup->harvest count Measure Radioactivity harvest->count analyze Calculate Ki / IC50 count->analyze

Caption: Generalized workflow for in vitro binding and uptake assays.

Conclusion and Future Directions

The positional isomerism of the benzodioxole ring system has a profound impact on the biological activity of phenethylamine derivatives. The key takeaway is the significantly reduced serotonergic activity of 4-benzodioxole compounds compared to their 5-benzodioxole counterparts. This finding has important implications for drug design and our understanding of the structural requirements for potent and selective monoamine transporter ligands.

Future research should focus on a more comprehensive characterization of a wider range of 4-benzodioxole derivatives. This includes:

  • Quantitative determination of binding affinities and functional potencies at a broad panel of receptors and transporters.

  • In vivo studies to assess the behavioral and physiological effects of these compounds.

  • Exploration of other substitution patterns on the 4-benzodioxole scaffold to further elucidate structure-activity relationships.

By systematically exploring the pharmacology of these less-studied isomers, the scientific community can gain deeper insights into the molecular determinants of psychoactivity and potentially uncover novel chemical scaffolds for the development of future therapeutics.

References

  • Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). 3,4-Methylenedioxymethamphetamine (MDMA): stereoselective interactions at brain 5-HT1 and 5-HT2 receptors. Psychopharmacology, 88(4), 525-526.
  • Wikipedia. (2023). 2,3-Methylenedioxymethamphetamine. Retrieved from [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
  • Montgomery, T., Buon, C., Eibauer, S., Guiry, P. J., Keenan, A. K., & McBean, G. J. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British journal of pharmacology, 152(7), 1121–1130.
  • Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine. ACS chemical neuroscience, 9(10), 2408–2427.
  • Battaglia, G., Yeh, S. Y., & De Souza, E. B. (1988). MDMA-induced neurotoxicity: parameters of degeneration and recovery of brain serotonin neurons. Pharmacology Biochemistry and Behavior, 29(2), 269-274.
  • Hiramatsu, M., Kumagai, Y., Unger, S. E., & Cho, A. K. (1990). Metabolism of methylenedioxymethamphetamine: in vivo and in vitro studies. Journal of Pharmacology and Experimental Therapeutics, 254(2), 521-527.
  • Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(7), 1121-1130.
  • Wikipedia. (2023). 2,3-Methylenedioxyamphetamine. Retrieved from [Link]

  • Wikipedia. (2023). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

  • O'Shea, E., et al. (2001). 3,4-Methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose. Neuropharmacology, 40(4), 559-570.
  • Luethi, D., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. Frontiers in Pharmacology, 13, 876931.
  • Rothman, R. B., & Baumann, M. H. (2009). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Current Topics in Behavioral Neurosciences, 1, 45-66.
  • Feduccia, A. A., & Mithoefer, M. C. (2026). Breaking Trauma: Mechanisms of MDMA-Assisted Psychotherapy for PTSD.
  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.